"4-Azepan-1-ylmethyl-benzylamine" CAS number and molecular formula
"4-Azepan-1-ylmethyl-benzylamine" CAS number and molecular formula
An In-Depth Technical Guide to 4-Azepan-1-ylmethyl-benzylamine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Azepan-1-ylmethyl-benzylamine, a біfunctional molecule incorporating both a benzylamine and an azepane moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into its core chemical identity, synthesis methodologies with mechanistic rationales, potential therapeutic applications grounded in the known bioactivities of its constituent pharmacophores, and detailed experimental protocols. The guide emphasizes the causality behind experimental choices and provides a framework for its potential exploration as a novel therapeutic agent.
Chemical Identity and Physicochemical Properties
4-Azepan-1-ylmethyl-benzylamine is a research compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol .[1][2] Its structure features a benzylamine core, where the para position of the benzene ring is substituted with an azepan-1-ylmethyl group. The presence of two nitrogen atoms, one in the primary amine of the benzylamine and the other in the tertiary amine of the azepane ring, defines its chemical character and potential for biological interactions.[1]
Table 1: Physicochemical Properties of 4-Azepan-1-ylmethyl-benzylamine
| Property | Value | Source |
| CAS Number | 876716-67-5 | [1] |
| Molecular Formula | C14H22N2 | [1][2] |
| Molecular Weight | 218.34 g/mol | [1][2] |
| Purity (Typical) | ≥95% | [1] |
| Topological Polar Surface Area (TPSA) | 28.05 Ų | Calculated |
| logP (Octanol/Water Partition Coefficient) | 2.85 | Calculated |
Note: TPSA and logP values are computationally predicted and serve as valuable descriptors for estimating a molecule's potential for cell permeability and overall drug-likeness.
Synthesis and Mechanistic Insights
The synthesis of 4-Azepan-1-ylmethyl-benzylamine can be efficiently achieved through several established organic chemistry transformations. Reductive amination stands out as a highly effective and common method for this type of structure.[1] This approach involves the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the target amine.
Preferred Synthetic Route: Reductive Amination
The logical and most direct pathway involves the reaction between 4-(aminomethyl)benzaldehyde and azepane.
Causality of Experimental Choices:
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Starting Materials: 4-(aminomethyl)benzaldehyde is selected as it already contains the required benzylamine precursor, simplifying the synthesis. Azepane provides the seven-membered heterocyclic ring.
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Reaction Conditions: The reaction is typically performed in a "one-pot" fashion. This is advantageous as it avoids the isolation of the intermediate imine, which can be unstable. The water formed during imine formation does not need to be removed before the reduction step, streamlining the process.[1]
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Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient choice for reducing the imine.[1] It offers high yields and clean reaction profiles. Alternative reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) could also be employed, with STAB being particularly useful for its mildness and tolerance of various functional groups.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of 4-Azepan-1-ylmethyl-benzylamine.
Detailed Experimental Protocol: Synthesis via Reductive Amination
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Reaction Setup: To a solution of 4-(aminomethyl)benzaldehyde (1.0 eq) in methanol (MeOH, 10 mL/mmol) in a round-bottom flask, add azepane (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.
-
Reduction: Carefully add Palladium on carbon (10% Pd/C, 0.05 eq) to the mixture.
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Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 12-24 hours at room temperature.
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Workup: Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure 4-Azepan-1-ylmethyl-benzylamine.
Self-Validating System: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the structure and ensure the removal of starting materials and by-products.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 4-Azepan-1-ylmethyl-benzylamine is not extensively published, its structural components are well-represented in medicinal chemistry, suggesting several avenues for investigation.
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Benzylamine Core: Benzylamine derivatives are versatile pharmacophores found in compounds with a wide range of activities, including anticonvulsant and central nervous system applications.[3][4] The primary amine is a key site for hydrogen bonding and can be crucial for receptor interaction.
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Azepane Moiety: The azepane ring is a privileged scaffold in drug discovery.[5] Over 20 FDA-approved drugs contain this seven-membered heterocycle, which is featured in agents with anti-cancer, anti-Alzheimer's, and antimicrobial properties.[5] Its conformational flexibility allows it to adapt to various binding pockets.
The combination of these two motifs in a single molecule makes 4-Azepan-1-ylmethyl-benzylamine an interesting candidate for screening in assays related to neurological disorders, oncology, and infectious diseases.
Proposed Mechanism of Action and Signaling Pathway
Given the prevalence of benzylamine derivatives as anticonvulsants, a plausible hypothesis is that 4-Azepan-1-ylmethyl-benzylamine could modulate neuronal excitability. Some benzylamino compounds have been shown to depress excitatory synaptic transmission.[4] This could occur through interaction with voltage-gated ion channels or by modulating neurotransmitter receptor function.
For instance, the compound could act as an antagonist at an excitatory neurotransmitter receptor, such as the NMDA receptor, or as a positive allosteric modulator of an inhibitory receptor like the GABA-A receptor.
Hypothetical Signaling Pathway Diagram
Caption: Hypothesized mechanism of action via antagonism of the NMDA receptor.
Conclusion
4-Azepan-1-ylmethyl-benzylamine is a readily synthesizable molecule that combines two pharmacologically significant motifs: benzylamine and azepane. Its straightforward synthesis via reductive amination makes it an accessible target for research laboratories. Based on the established biological roles of its constituent parts, this compound presents a promising scaffold for investigation in drug discovery programs, particularly in the areas of neurology and beyond. This guide provides the foundational chemical knowledge and procedural framework necessary to empower researchers to explore its full therapeutic potential.
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